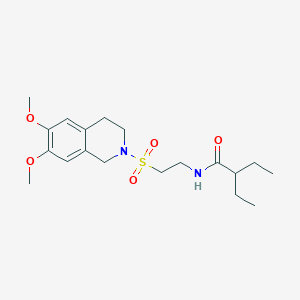

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide is an intriguing organic compound with unique structural features that cater to various chemical and biological applications This compound is characterized by its complex framework, which includes a dimethoxy-dihydroisoquinoline moiety, a sulfonamide group, and a butanamide side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide generally involves a multi-step process that includes the formation of key intermediates followed by their coupling and subsequent functional group transformations. Typically, the process begins with the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via a Pictet-Spengler reaction, which is then subjected to sulfonylation using a suitable sulfonyl chloride. The resultant sulfonyl compound is then linked to 2-ethylbutanamide under amide coupling conditions.

Industrial Production Methods

For industrial-scale production, the synthetic routes can be optimized to enhance yield and purity. This typically involves the use of high-efficiency catalysts, optimized reaction conditions (temperature, pressure, solvent selection), and scalable purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide undergoes a variety of chemical reactions. These include:

Oxidation: : Conversion to sulfoxides or sulfones.

Reduction: : Reduction of the sulfonamide group.

Substitution: : Halogenation, nitration, and alkylation reactions.

Hydrolysis: : Under acidic or basic conditions, the compound can hydrolyze to form 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-ethylbutanoic acid.

Common Reagents and Conditions

Oxidation: : Using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Utilizing halogens (Br2, Cl2), nitrating agents (HNO3), or alkylating agents (alkyl halides).

Hydrolysis: : Using concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed during these reactions can vary widely based on the reaction conditions. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines, substitution yields halogenated or nitrated derivatives, and hydrolysis forms corresponding acids and amines.

Aplicaciones Científicas De Investigación

In Chemistry

In synthetic organic chemistry, this compound serves as a precursor or intermediate in the preparation of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable tool in constructing diverse chemical libraries for drug discovery.

In Biology and Medicine

In the realm of biology and medicine, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide has been investigated for its potential as a therapeutic agent. Studies have explored its role as an inhibitor of certain enzymes, receptor modulators, and anticancer agents.

In Industry

Industrially, the compound can be employed in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals. Its versatile reactivity profile makes it an attractive candidate for developing new materials and additives.

Mecanismo De Acción

The compound’s mechanism of action is closely related to its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites or allosteric sites on these proteins, it can modulate their activity. For instance, as an enzyme inhibitor, it may impede substrate access to the enzyme's catalytic site, thereby reducing the enzyme's activity and subsequent product formation.

Comparación Con Compuestos Similares

Comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide with other sulfonamide compounds like N-ethyl-2-(4-methylphenylsulfonamido)ethanamide and N-(2-(benzenesulfonamido)ethyl)-2-methylbutanamide highlights its unique structure-activity relationship. Unlike its analogs, this compound demonstrates higher potency and selectivity towards specific biological targets, making it a promising candidate in drug development.

List of Similar Compounds

N-ethyl-2-(4-methylphenylsulfonamido)ethanamide

N-(2-(benzenesulfonamido)ethyl)-2-methylbutanamide

N-(2-((6,7-dimethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)sulfonyl)ethyl)-2-methylpropanamide

Through this detailed exploration, we see how the unique structural features of this compound underpin its varied chemical reactivity and broad spectrum of applications in scientific research and industry.

Actividad Biológica

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H26N2O6S

- Molecular Weight : 434.5 g/mol

- CAS Number : 921926-82-1

The structure includes a sulfonamide group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : The isoquinoline derivative can interact with receptors in the central nervous system, potentially affecting neurotransmitter release.

- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.

Antimicrobial Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.22 μM .

Cytotoxicity and Cancer Research

A series of studies have assessed the cytotoxicity of related compounds in cancer cell lines. For example:

- K562 Cell Line : Compounds similar to this compound were evaluated using the MTT assay. Compounds exhibited IC50 values ranging from 0.65 to 0.96 μM, indicating potential for multidrug resistance reversal in cancer therapy .

Case Study 1: Antimycobacterial Activity

A study synthesized several derivatives of isoquinoline and evaluated their activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to this compound showed promising results with low MICs .

Case Study 2: Cytotoxicity Profiles

In vitro studies on K562/A02 cell lines showed that certain derivatives had enhanced cytotoxic effects compared to standard chemotherapeutics like verapamil. This suggests that modifications in the isoquinoline structure can lead to improved therapeutic profiles against resistant cancer cells .

Summary of Findings

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAKNGPBXYGHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.